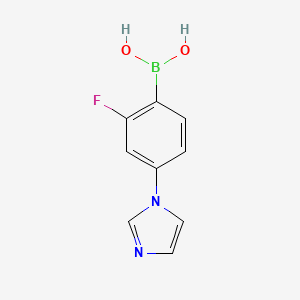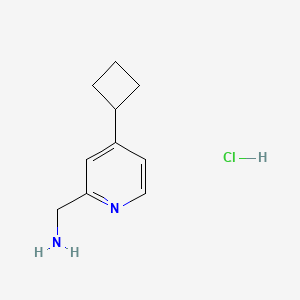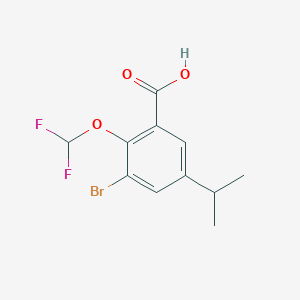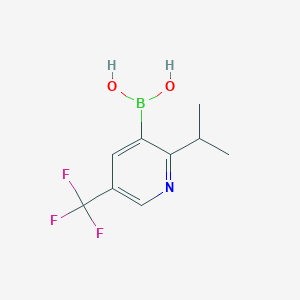
(2-Isopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Isopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research This compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Isopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane or amine.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines.
Aplicaciones Científicas De Investigación
(2-Isopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals with boron-containing motifs.
Mecanismo De Acción
The mechanism of action of (2-Isopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can improve its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
(2-Trifluoromethyl)pyridine-5-boronic acid: Similar structure but lacks the isopropyl group.
(2-Isopropyl)pyridine-5-boronic acid: Similar structure but lacks the trifluoromethyl group.
(2-Isopropyl-5-methyl)pyridine-3-boronic acid: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
(2-Isopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the combination of the isopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H11BF3NO2 |
|---|---|
Peso molecular |
233.00 g/mol |
Nombre IUPAC |
[2-propan-2-yl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H11BF3NO2/c1-5(2)8-7(10(15)16)3-6(4-14-8)9(11,12)13/h3-5,15-16H,1-2H3 |
Clave InChI |
QZDKIOIDKBJFLX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1C(C)C)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


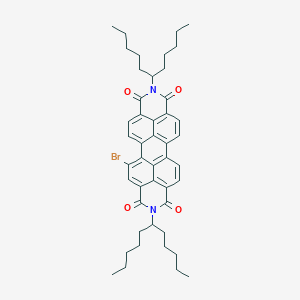
![N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B14081052.png)

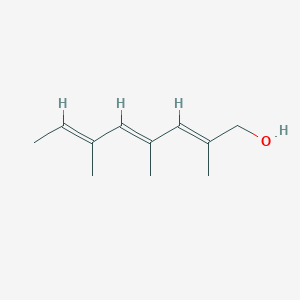

![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)

